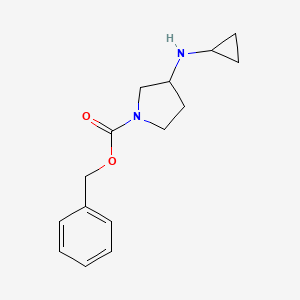

3-Cyclopropylamino-pyrrolidine-1-carboxylic acid benzyl ester

Description

3-Cyclopropylamino-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1354020-84-0) is a pyrrolidine-based compound featuring a cyclopropylamino substituent and a benzyl ester group. Notably, the (R)-enantiomer of this compound was listed as a discontinued product by CymitQuimica, suggesting challenges in synthesis, stability, or commercial viability . Its molecular framework combines the rigidity of the cyclopropyl group with the conformational flexibility of the pyrrolidine ring, making it a candidate for targeted drug design.

Properties

IUPAC Name |

benzyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c18-15(19-11-12-4-2-1-3-5-12)17-9-8-14(10-17)16-13-6-7-13/h1-5,13-14,16H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSIGOBNYJLYHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2CCN(C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylamino-pyrrolidine-1-carboxylic acid benzyl ester typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Cyclopropylamino Group: The cyclopropylamino group is introduced via nucleophilic substitution reactions.

Esterification: The carboxylic acid group is esterified with benzyl alcohol under acidic conditions to form the benzyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely, minimizing side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylamino-pyrrolidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the cyclopropylamino group or the ester moiety.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

- The compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. Its unique cyclopropyl and pyrrolidine structures allow chemists to explore new chemical reactions and develop novel compounds.

Reactivity and Transformations

- 3-Cyclopropylamino-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions:

Biological Applications

Biochemical Probes

- The compound is investigated as a biochemical probe due to its ability to interact with biological targets such as receptors and enzymes. Studies focus on its binding affinity and mechanism of action, which are essential for understanding its therapeutic potential .

Neuroprotective Properties

- Preliminary data suggest that this compound may exhibit neuroprotective properties by interacting with specific neurotransmitter systems. This makes it a candidate for further research in treating neurological disorders .

Medicinal Chemistry

Potential Therapeutic Uses

- In medicinal chemistry, the compound is explored for its pharmacological properties, particularly as a lead compound for drug development targeting specific receptors or enzymes. Its unique structure may confer advantages in terms of binding affinity and specificity compared to other compounds .

Case Studies

- Research has demonstrated the efficacy of similar pyrrolidine-based compounds in preclinical models for conditions such as cerebral palsy, highlighting the potential of this class of compounds in therapeutic applications .

Industrial Applications

Synthesis of Specialty Chemicals

Mechanism of Action

The mechanism of action of 3-Cyclopropylamino-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural stability and influences the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared to structurally related benzyl ester derivatives (Table 1). Key differences include:

Pyrrolidine vs. Piperidine Core

- 3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester (CAS: 633299-26-0) replaces the pyrrolidine (5-membered ring) with a piperidine (6-membered ring).

Substitutent Modifications

- 3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353962-43-2) introduces a carboxymethyl group to the cyclopropylamino moiety, enhancing hydrophilicity (XLogP3: -0.1) compared to the target compound .

- 3-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 54981-19-0) incorporates a chloro-acetyl group, increasing electrophilicity and reactivity toward nucleophilic agents .

- Benzyl 3-hydroxypyrrolidine-1-carboxylate (CAS: 95656-88-5) substitutes the cyclopropylamino group with a hydroxyl group, improving hydrogen-bonding capacity but reducing steric bulk .

Physicochemical Properties

| Compound (CAS) | Molecular Formula | Molecular Weight | XLogP3 | Hydrogen Bond Donors | Key Substituents |

|---|---|---|---|---|---|

| Target (1354020-84-0) | C₁₆H₂₀N₂O₂ | 272.35 | ~1.5* | 1 | Cyclopropylamino, benzyl ester |

| Piperidine analog (633299-26-0) | C₁₇H₂₂N₂O₂ | 286.37 | ~2.0* | 1 | Cyclopropylamino, piperidine |

| Carboxymethyl derivative (1353962-43-2) | C₁₈H₂₄N₂O₄ | 332.40 | -0.1 | 1 | Carboxymethyl, benzyl ester |

| Chloro-acetyl derivative (54981-19-0) | C₁₈H₂₃ClN₂O₃ | 350.84 | ~1.8* | 1 | Chloro-acetyl, benzyl ester |

| Hydroxyl analog (95656-88-5) | C₁₂H₁₅NO₃ | 221.25 | ~0.5 | 2 | Hydroxyl, benzyl ester |

*Estimated based on structural analogs.

- Lipophilicity : The target compound’s cyclopropyl group likely increases lipophilicity (estimated XLogP3 ~1.5) compared to the hydroxyl analog (XLogP3 ~0.5) but remains less hydrophilic than the carboxymethyl derivative (XLogP3 -0.1) .

Biological Activity

3-Cyclopropylamino-pyrrolidine-1-carboxylic acid benzyl ester, a compound with significant structural complexity, has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article synthesizes available data on its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H22N2O4

- Molecular Weight : 318.37 g/mol

- CAS Number : 1353999-57-1

The compound features a pyrrolidine ring, a cyclopropyl group, and a benzyl ester moiety, which contribute to its unique biological interactions. The chiral nature of the compound is crucial for its activity, as stereochemistry often influences receptor binding and efficacy.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Its mechanism involves:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing physiological responses.

- Enzyme Interaction : It has been shown to interact with enzymes, potentially altering metabolic pathways or signaling cascades.

The precise pathways and interactions depend on the specific biological context and target.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, particularly against certain bacterial strains.

- Cytotoxicity : Investigations have revealed cytotoxic effects in various cancer cell lines, indicating potential applications in oncology.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 μg/mL. This suggests potential for development into an antimicrobial agent .

- Cancer Research : In vitro studies demonstrated that the compound could induce apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating promising cytotoxicity . Further research is needed to elucidate the underlying mechanisms.

- Enzyme Interaction Studies : The compound has been tested for its ability to inhibit proteases involved in cancer progression. Results showed a dose-dependent inhibition of these enzymes, suggesting its potential role in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.